molecular formula C12H24N2O2 B14525188 Methyl 7-(piperazin-1-YL)heptanoate CAS No. 62522-29-6

Methyl 7-(piperazin-1-YL)heptanoate

Cat. No.: B14525188
CAS No.: 62522-29-6
M. Wt: 228.33 g/mol
InChI Key: DNCGRMCZHUMDLF-UHFFFAOYSA-N
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Description

Chemical Identity: Methyl 7-(piperazin-1-yl)heptanoate (CAS: 62522-33-2) is an organic compound characterized by a heptanoate ester backbone substituted with a piperazine ring at the seventh carbon position. Its IUPAC name is methyl 7-[4-(2-hydroxyheptyl)piperazin-1-yl]heptanoate. The molecular formula is C₁₈H₃₆N₂O₃, and its calculated polar surface area (PSA) is 53.01 Ų, indicating moderate polarity .

Properties

CAS No.

62522-29-6

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

methyl 7-piperazin-1-ylheptanoate

InChI

InChI=1S/C12H24N2O2/c1-16-12(15)6-4-2-3-5-9-14-10-7-13-8-11-14/h13H,2-11H2,1H3

InChI Key

DNCGRMCZHUMDLF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCN1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(piperazin-1-yl)heptanoate typically involves the reaction of piperazine with heptanoic acid or its derivatives. One common method is the esterification of heptanoic acid with methanol in the presence of a catalyst, followed by the reaction with piperazine. The reaction conditions often include the use of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(piperazin-1-yl)heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenated compounds such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Methyl 7-(piperazin-1-yl)heptanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and surfactants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 7-(piperazin-1-yl)heptanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can bind to receptors on the cell surface, triggering intracellular signaling pathways that result in various biological effects.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Weight : 328.49 g/mol
  • Functional Groups: Ester (heptanoate), piperazine (secondary amine), and hydroxyl (2-hydroxyheptyl substituent).

Comparison with Structurally Similar Compounds

Aripiprazole Lauroxil (USAN ZZ-105)

Structure: Dodecanoate ester linked to a quinolinyl-piperazinylbutoxy backbone. Key Differences:

  • Backbone: Aripiprazole lauroxil incorporates a quinolinyl core, absent in Methyl 7-(piperazin-1-yl)heptanoate.
  • Substituents: A long-chain lauroxil (dodecanoate) ester vs. a shorter heptanoate ester.
  • Therapeutic Use: Aripiprazole lauroxil is a prodrug for schizophrenia treatment, whereas this compound lacks documented therapeutic applications .
Parameter This compound Aripiprazole Lauroxil
Molecular Weight 328.49 g/mol 766.68 g/mol
PSA 53.01 Ų 98.10 Ų
Therapeutic Indication None (intermediate) Schizophrenia

Methyl 7-(3-hydroxy-5-oxocyclopent-1-enyl)heptanoate

Structure: Features a cyclopentenone ring substituted with hydroxyl and ketone groups at the third and fifth positions, respectively. Key Differences:

  • Core Structure: Cyclopentenone vs. piperazine.
  • Functionality: The cyclopentenone moiety (common in prostaglandin analogs like misoprostol) confers distinct reactivity and biological activity compared to the piperazine-ester system .
Parameter This compound Methyl 7-(3-hydroxy-5-oxocyclopent-1-enyl)heptanoate
Molecular Formula C₁₈H₃₆N₂O₃ C₁₃H₂₀O₄
PSA 53.01 Ų 66.76 Ų
Application Pharmaceutical intermediate Misoprostol impurity/research compound

Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate

Structure: Combines a cyclopentenone ring with a tetrahydropyran-protected hydroxyl group. Key Differences:

  • Protective Group: The tetrahydropyran (THP) ether enhances stability during synthesis, unlike the unprotected hydroxyl group in this compound.
  • Reactivity : The THP group reduces polarity (PSA = 66.76 Ų) compared to the parent compound .
Parameter This compound Methyl 7-(5-oxo-3-THP-oxycyclopentenyl)heptanoate
Molecular Weight 328.49 g/mol 324.41 g/mol
Density ~1.10 g/cm³ (predicted) 1.10 g/cm³ (predicted)
Storage Stability Standard conditions 2–8°C (due to THP sensitivity)

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